molecular formula C18H14Br2N2 B13101186 3,6-bis(4-bromophenyl)benzene-1,2-diamine

3,6-bis(4-bromophenyl)benzene-1,2-diamine

Cat. No.: B13101186
M. Wt: 418.1 g/mol
InChI Key: QMYINXSPOVVTBU-UHFFFAOYSA-N
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Description

3,6-bis(4-bromophenyl)benzene-1,2-diamine is an organic compound with the molecular formula C18H14Br2N2 It is characterized by the presence of two bromophenyl groups attached to a benzene ring, which is further substituted with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(4-bromophenyl)benzene-1,2-diamine typically involves a multi-step process. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,6-bis(4-bromophenyl)benzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like methoxy or ethoxy groups .

Mechanism of Action

The mechanism by which 3,6-bis(4-bromophenyl)benzene-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular functions. The exact molecular pathways involved are still under investigation, but it is believed to involve interactions with nucleophilic sites on proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

    3,6-bis(4-chlorophenyl)benzene-1,2-diamine: Similar structure but with chlorine atoms instead of bromine.

    3,6-bis(4-fluorophenyl)benzene-1,2-diamine: Similar structure but with fluorine atoms instead of bromine.

    3,6-bis(4-methylphenyl)benzene-1,2-diamine: Similar structure but with methyl groups instead of bromine.

Uniqueness

3,6-bis(4-bromophenyl)benzene-1,2-diamine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s chemical and physical properties .

Properties

Molecular Formula

C18H14Br2N2

Molecular Weight

418.1 g/mol

IUPAC Name

3,6-bis(4-bromophenyl)benzene-1,2-diamine

InChI

InChI=1S/C18H14Br2N2/c19-13-5-1-11(2-6-13)15-9-10-16(18(22)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21-22H2

InChI Key

QMYINXSPOVVTBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C=C2)C3=CC=C(C=C3)Br)N)N)Br

Origin of Product

United States

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